4,5-Dihydroxy-2-propan-2-ylpentanamide
Description
4,5-Dihydroxy-2-propan-2-ylpentanamide is a polyhydroxylated pentanamide derivative characterized by hydroxyl groups at the 4 and 5 positions of the pentanamide backbone and an isopropyl group at position 2. The molecular formula is tentatively inferred as C₉H₁₉NO₃, with a molecular weight of 189.25 g/mol (calculated).
Properties
CAS No. |
61837-27-2 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4,5-dihydroxy-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C8H17NO3/c1-5(2)7(8(9)12)3-6(11)4-10/h5-7,10-11H,3-4H2,1-2H3,(H2,9,12) |
InChI Key |
LKMZIYPRPFJDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(CO)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-2-propan-2-ylpentanamide typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor followed by amide formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-propan-2-ylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4,5-Dihydroxy-2-propan-2-ylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-propan-2-ylpentanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The dihydroxy groups in the target compound likely confer higher water solubility than the sulfamoyl-aryl derivatives in , which are more lipophilic due to aromatic and heterocyclic substituents .
- Charge State: The dihydrochloride salt of (2S)-2,5-diaminopentanamide enhances its polarity and solubility in aqueous media compared to the neutral target compound .
Physicochemical Properties
Key Observations :
Key Observations :
- Both the target compound and (2S)-2,5-diaminopentanamide dihydrochloride lack comprehensive toxicological profiles, underscoring the need for further safety studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
